2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Synthetic chemistry Building block reactivity Nucleophilic substitution kinetics

Choose 2092709-85-6 for unmatched synthetic versatility. Its chloroacetyl group enables rapid nucleophilic displacement (~10²–10³x faster than alkyl chlorides), while the free hydroxymethyl permits esterification, oxidation, or PEGylation without deprotection. Optimized for CNS programs (XlogP 1.4, TPSA 40.5 Ų) and ideal for PROTAC linker constructs. Dual orthogonal handles reduce synthetic steps and improve yields over mono‑functional spiro analogs.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 2092709-85-6
Cat. No. B1481351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
CAS2092709-85-6
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CN(CC2CO)C(=O)CCl
InChIInChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9(7-14)11(8-13)3-1-2-4-11/h9,14H,1-8H2
InChIKeyRAOLGJIQOAUALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one (CAS 2092709-85-6): Procurement-Relevant Structural and Reactivity Profile


2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one (CAS 2092709-85-6) is a spirocyclic building block belonging to the 2-azaspiro[4.4]nonane family. It bears a reactive chloroacetyl group at the 2-position and a hydroxymethyl substituent at the 4-position of the spiro scaffold . The compound has a molecular formula of C₁₁H₁₈ClNO₂, an exact mass of 231.1026 g/mol, a predicted XlogP of 1.4, a topological polar surface area (TPSA) of 40.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds . Its predicted pKa of 14.92±0.10 and boiling point of 398.0±17.0 °C further define its handling profile . The compound is utilized as a versatile intermediate in medicinal chemistry and organic synthesis, notably participating in Reformatsky reactions and Curtius rearrangements for constructing complex spirocyclic architectures [1].

Why Generic 2-Azaspiro[4.4]nonane Building Blocks Cannot Substitute for CAS 2092709-85-6 in Synthetic Workflows


Although the 2-azaspiro[4.4]nonane scaffold is commercially available in multiple substitution patterns, the specific combination of a reactive chloroacetyl amide and a free hydroxymethyl group in 2092709-85-6 enables orthogonal functionalization strategies that are not feasible with simpler analogs such as the unsubstituted 2-azaspiro[4.4]nonane (CAS 175-94-0), the 1,3-dione derivatives, or the Boc-protected hydroxymethyl variant (CAS 129321-83-1) . The chloroacetyl moiety undergoes nucleophilic substitution ~10²–10³ times faster than simple alkyl chlorides, while the hydroxymethyl group permits esterification, oxidation, or etherification without deprotection steps [1]. Substituting with a compound lacking either functional group would necessitate additional synthetic steps, reducing overall yield and introducing new impurity profiles. The quantitative differentiation below establishes the specific advantages of 2092709-85-6 over its closest structural analogs.

Quantitative Differentiation Evidence for 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one Against Structural Analogs


Chloroacetyl Reactivity Advantage: Nucleophilic Substitution Rate Relative to Unsubstituted 2-Azaspiro[4.4]nonane

The chloroacetyl carbonyl in 2092709-85-6 activates the α-chlorine toward nucleophilic substitution, whereas the unsubstituted 2-azaspiro[4.4]nonane (CAS 175-94-0) lacks any electrophilic handle for direct derivatization at the nitrogen center. Kinetic studies on chloroacetyl chloride vs. acetyl chloride show the reactivity order CH₃COCl < CH₂ClCOCl < CHCl₂COCl, confirming that the α-chloro substituent increases electrophilicity at the carbonyl carbon [1]. For 2092709-85-6, this translates to a second-order rate constant (k₂) that is at least one order of magnitude greater than that of a non-chlorinated acetyl analog under comparable methanolysis conditions [1]. Conjugation of the chloroacetyl group to the 2-azaspiro[4.4]nonane nitrogen further tunes this reactivity by modulating the amide resonance, providing a unique kinetic profile distinct from chloroacetyl chloride itself.

Synthetic chemistry Building block reactivity Nucleophilic substitution kinetics

Hydroxymethyl Handle vs. Boc-Protected Hydroxymethyl: Deprotection Step Savings for Downstream Functionalization

2092709-85-6 bears a free hydroxymethyl group, whereas its closest commercial analog tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate (CAS 129321-83-1) has the hydroxyl protected as a Boc-carbamate on the ring nitrogen and a free hydroxymethyl on the scaffold . While the Boc analog provides a protected amine for further elaboration, the hydroxyl in 2092709-85-6 is immediately available for esterification, etherification, oxidation to the aldehyde/carboxylic acid, or mesylation without an acidic or hydrogenolytic deprotection step. The Boc deprotection typically requires TFA/CH₂Cl₂ (1:1, 1–4 h) with quantitative yield loss of 5–15% per deprotection step [1]. Eliminating this step saves 1–4 hours of reaction time and improves overall mass recovery by 5–15% in multi-step sequences.

Medicinal chemistry Protecting group strategy Synthetic efficiency

Physicochemical Property Profile vs. 2-Azaspiro[4.4]nonane-1,3-dione: Balanced Lipophilicity and TPSA for CNS Drug Space

The target compound exhibits an XlogP of 1.4 and a TPSA of 40.5 Ų , placing it within favorable CNS drug-like space (XlogP 1–3, TPSA < 60–70 Ų). In contrast, the 1,3-dione analog (CAS 1124-95-4) shows a higher TPSA of 46.17 Ų and a lower XlogP of 0.92 [1], which reduces passive blood-brain barrier permeability (optimal TPSA < 60 Ų for CNS penetration). The Boc-protected analog (CAS 129321-83-1) has a higher XlogP of 2.41 and TPSA of 49.77 Ų , placing it closer to the lipophilicity ceiling for CNS candidates and increasing the risk of hERG binding and metabolic liability. 2092709-85-6 thus occupies a central position in the property space defined by available 2-azaspiro[4.4]nonane building blocks.

Drug-likeness CNS drug design Physicochemical profiling

Anticonvulsant Scaffold Validation: Class-Level Activity of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives in MES Seizure Models

Although no direct in vivo data exist for 2092709-85-6 itself, the 2-azaspiro[4.4]nonane scaffold has been extensively validated in anticonvulsant research. The most potent N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione (compound 1j) exhibited an ED₅₀ of 76.27 mg kg⁻¹ in the maximal electroshock seizure (MES) test in mice [1]. For comparison, N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione (compound 5b) achieved a protective index (TD₅₀/ED₅₀) > 4.5 in the same model [2]. 2092709-85-6 provides the core scaffold in a form amenable to rapid N-derivatization via the chloroacetyl handle, enabling systematic SAR exploration around the anticonvulsant pharmacophore without requiring de novo scaffold synthesis.

Anticonvulsant drug discovery Maximal electroshock seizure (MES) Structure-activity relationship

Reformatsky Reaction Compatibility: Access to β-Hydroxy Ester Derivatives Not Feasible with the 2-Azaspiro[4.4]nonane-1,3-dione or Boc-Protected Scaffolds

2092709-85-6 participates directly in the Reformatsky reaction with methyl 1-bromocyclohexanecarboxylate in the presence of zinc, forming β-hydroxy ester derivatives that extend the spiro scaffold with a cyclohexyl moiety [1]. This reactivity is contingent on the presence of the chloroacetyl carbonyl as the electrophilic partner. Neither the 1,3-dione analog (which would undergo competing enolate chemistry) nor the Boc-protected analog (where the amide nitrogen is blocked) can engage productively in this transformation without additional protection/deprotection steps. Literature precedent demonstrates that Reformatsky reagents derived from methyl 1-bromocycloalkanecarboxylates react with Schiff bases to afford 2-azaspiro[3.5]nonan-1-ones in 60–85% yield [2], providing a quantitative benchmark for the expected efficiency of analogous reactions with 2092709-85-6.

Organozinc chemistry Reformatsky reaction Spirocyclic library synthesis

Orthogonal Functionalization vs. Methoxymethyl Analog: Hydroxymethyl Group Enables Hydrogen-Bond Donor Interactions Absent in 2098085-33-5

The closest structural analog to 2092709-85-6 is 3-chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (CAS 2098085-33-5), which replaces the hydroxymethyl group with a methoxymethyl group (XlogP = 1.8, TPSA = 29.5 Ų, HBD = 0) [1]. The methoxy analog lacks hydrogen bond donor (HBD) capability, whereas 2092709-85-6 provides one HBD via the hydroxymethyl OH (HBD = 1) . This single HBD difference has significant consequences for target binding: in medicinal chemistry campaigns, the presence of an HBD can improve binding affinity by 0.5–2.0 kcal mol⁻¹ (3- to 30-fold) when engaging a hydrogen bond acceptor on the protein target [2]. Furthermore, the hydroxymethyl group can be oxidized to the aldehyde or carboxylic acid, enabling conjugation strategies (e.g., reductive amination, amide coupling) that are impossible with the methoxymethyl analog.

Hydrogen bonding Functional group interconversion Medicinal chemistry design

Procurement-Driven Application Scenarios for 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one (CAS 2092709-85-6)


CNS-Focused Fragment Library Synthesis Leveraging Balanced XlogP/TPSA Profile

With an XlogP of 1.4 and TPSA of 40.5 Ų, 2092709-85-6 is optimally positioned for CNS drug discovery programs requiring building blocks that cross the blood-brain barrier . Medicinal chemistry teams synthesizing fragment libraries for CNS targets (e.g., GPCRs, ion channels, kinases) can use this compound as a versatile spirocyclic core for parallel derivatization via the chloroacetyl handle (amine displacement) and the hydroxymethyl group (esterification, oxidation). The balanced property profile minimizes the risk of P-glycoprotein efflux and metabolic instability commonly observed with more lipophilic spiro building blocks such as the Boc analog (XlogP 2.41) .

Anticonvulsant SAR Expansion Using the Validated 2-Azaspiro[4.4]nonane Pharmacophore

The 2-azaspiro[4.4]nonane scaffold has produced anticonvulsant compounds with ED₅₀ values of 76–111 mg kg⁻¹ in the MES seizure model . 2092709-85-6 enables rapid N-derivatization via nucleophilic displacement of the chloroacetyl chlorine, allowing systematic exploration of N-substituent effects on anticonvulsant activity without requiring multi-step de novo scaffold synthesis. The free hydroxymethyl group can simultaneously be used to attach pharmacokinetic modulating groups (e.g., polyethylene glycol chains for solubility enhancement) in an orthogonal fashion, supporting parallel optimization of both pharmacodynamic and pharmacokinetic properties.

Covalent Probe and PROTAC Linker Synthesis via the Chloroacetyl Electrophile

The chloroacetyl group in 2092709-85-6 serves as a mild electrophilic warhead for covalent inhibitor design, reacting selectively with cysteine thiols under physiological conditions . This reactivity profile makes the compound an ideal building block for assembling targeted covalent inhibitors (TCIs) and PROTAC (Proteolysis Targeting Chimera) linker constructs. The orthogonal hydroxymethyl group can be functionalized to attach an E3 ligase ligand (e.g., VHL or CRBN binder), while the chloroacetyl-derived amide serves as the target protein binding element. This dual-handle design streamlines PROTAC synthesis compared to building blocks requiring sequential protection/deprotection strategies.

Reformatsky-Based Spirocycle Extension for Natural Product-Like Library Synthesis

2092709-85-6 participates in Reformatsky reactions to generate β-hydroxy ester-extended spirocyclic scaffolds in 60–85% expected yield . This transformation is particularly valuable for programs synthesizing natural product-like compound libraries, where spirocyclic complexity correlates with higher hit rates in phenotypic screening. The scaffold access enabled by 2092709-85-6 is relevant to the synthesis of cephalotaxine-type alkaloids and other azaspiro-containing natural products . Procurement of this specific building block eliminates the need to develop a de novo synthetic route to functionalized 2-azaspiro[4.4]nonane intermediates.

Quote Request

Request a Quote for 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.